Ethyl 3-(tert-butyl)picolinate
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Overview
Description
Ethyl 3-(tert-butyl)picolinate is an organic compound that belongs to the class of picolinates, which are esters of picolinic acid. This compound is characterized by the presence of an ethyl ester group attached to the 3-position of a picolinic acid ring, with a tert-butyl group at the same position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(tert-butyl)picolinate can be synthesized through several methods. One common method involves the esterification of picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of picolinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-butyl)picolinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of picolinic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of picolinic alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Picolinic alcohol derivatives.
Substitution: Various substituted picolinates.
Scientific Research Applications
Ethyl 3-(tert-butyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(tert-butyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The ester group can undergo hydrolysis, releasing picolinic acid, which can then interact with various biological pathways.
Comparison with Similar Compounds
Ethyl 3-(tert-butyl)picolinate can be compared with other similar compounds, such as:
Ethyl 3-(iso-butyl)picolinate: Similar structure but with an iso-butyl group instead of a tert-butyl group.
Ethyl 3-(sec-butyl)picolinate: Similar structure but with a sec-butyl group instead of a tert-butyl group.
Ethyl 3-(n-butyl)picolinate: Similar structure but with a n-butyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the steric effects provided by the tert-butyl group, which can influence its reactivity and binding properties compared to its isomers .
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)10-9(12(2,3)4)7-6-8-13-10/h6-8H,5H2,1-4H3 |
InChI Key |
YPBSJDISPAVCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C(C)(C)C |
Origin of Product |
United States |
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